molecular formula C9H20ClNO B1274220 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride CAS No. 53400-42-3

1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride

Cat. No.: B1274220
CAS No.: 53400-42-3
M. Wt: 193.71 g/mol
InChI Key: NHRXYRRVZFAGOW-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylamino group attached to a pentanone backbone. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride typically involves the reaction of dimethylamine with a suitable ketone precursor under controlled conditions. One common method involves the use of thionyl chloride as a reagent to facilitate the formation of the hydrochloride salt . The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Uniqueness: 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride is unique due to its specific structure, which imparts distinct reactivity and binding properties. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

1-(dimethylamino)-4,4-dimethylpentan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)8(11)6-7-10(4)5;/h6-7H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRXYRRVZFAGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201568
Record name 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53400-42-3
Record name 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53400-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053400423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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